molecular formula C10H15NS B13336718 3-Methyl-3-(thiophen-2-yl)piperidine

3-Methyl-3-(thiophen-2-yl)piperidine

Cat. No.: B13336718
M. Wt: 181.30 g/mol
InChI Key: KTCTUACUWXXWNR-UHFFFAOYSA-N
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Description

3-Methyl-3-(thiophen-2-yl)piperidine is a heterocyclic compound that features a piperidine ring substituted with a methyl group and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-3-(thiophen-2-yl)piperidine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-thiophenecarboxaldehyde with 3-methylpiperidine under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like hydrochloric acid to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-3-(thiophen-2-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to modify the piperidine ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed:

Scientific Research Applications

3-Methyl-3-(thiophen-2-yl)piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-3-(thiophen-2-yl)piperidine involves its interaction with specific molecular targets. In medicinal chemistry, it may act on various receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

    3-Methylpiperidine: Lacks the thiophene ring, making it less versatile in terms of chemical reactivity.

    Thiophene: Does not contain the piperidine ring, limiting its applications in medicinal chemistry.

    2-Thiophenecarboxaldehyde: A precursor in the synthesis of 3-Methyl-3-(thiophen-2-yl)piperidine, but lacks the piperidine ring.

Uniqueness: this compound is unique due to the combination of the piperidine and thiophene rings, which imparts distinct chemical and biological properties. This dual functionality allows for a broader range of applications compared to its individual components .

Properties

Molecular Formula

C10H15NS

Molecular Weight

181.30 g/mol

IUPAC Name

3-methyl-3-thiophen-2-ylpiperidine

InChI

InChI=1S/C10H15NS/c1-10(5-3-6-11-8-10)9-4-2-7-12-9/h2,4,7,11H,3,5-6,8H2,1H3

InChI Key

KTCTUACUWXXWNR-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCNC1)C2=CC=CS2

Origin of Product

United States

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